

Amfectoral: A Technical Whitepaper on its Phenethylamine Classification, Pharmacology, and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfectoral, a synthetic phenethylamine derivative, was historically marketed as an anorectic agent under the trade name Acutran.[1][2][3] Classified as a substituted amphetamine, it functions as a prodrug, metabolizing into dextroamphetamine and chloral hydrate.[1][4] This dual-action mechanism, combining a central nervous system stimulant with a sedative-hypnotic, aimed to mitigate the side effects commonly associated with amphetamine-based therapies.[4] This technical guide provides a comprehensive overview of Amfectoral's chemical classification, mechanism of action, and a detailed synthesis protocol. Due to the discontinuation of Amfectoral in 1973, publicly available quantitative clinical and pharmacokinetic data is limited.[1] This paper compiles the available information on its metabolites to provide a thorough understanding of its pharmacological profile.

Chemical Classification and Properties

Amfectoral, with the IUPAC name (RS)-N-(2,2,2-trichloroethylidene) -1-phenylpropan-2-amine, is a member of the phenethylamine and amphetamine chemical classes.[4] Its structure consists of a phenethylamine backbone with a trichloroethylidene group attached to the amine.

Table 1: Physicochemical Properties of Amfectoral



| Property | Value | Reference(s) |
|-------------------|--|--------------|
| Molecular Formula | C11H12Cl3N | [1][3] |
| Molecular Weight | 264.57 g/mol | [1][3] |
| Appearance | White crystalline solid | [5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), less soluble in water. | [5] |
| Stability | Relatively stable under standard laboratory conditions, but sensitive to light and moisture. | [5] |

Mechanism of Action

Amfectoral is a prodrug that undergoes hydrolysis in the body to release its two active metabolites: dextroamphetamine and chloral hydrate.[1][4] The overall pharmacological effect of **Amfectoral** is a composite of the actions of these two compounds.

Dextroamphetamine: The Stimulant Component

Dextroamphetamine, a potent central nervous system (CNS) stimulant, primarily exerts its effects by increasing the synaptic concentrations of dopamine and norepinephrine.[6][7] This is achieved through multiple mechanisms:

- Reversal of Transporter Function: Dextroamphetamine reverses the direction of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to the release of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[6][7]
- Inhibition of Reuptake: By competing for uptake, dextroamphetamine blocks the reuptake of dopamine and norepinephrine from the synapse.[6][7]
- Vesicular Release: It disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2), further increasing cytosolic neurotransmitter concentrations available for release.[8]



• MAO Inhibition: Dextroamphetamine can also inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of dopamine and norepinephrine.[6][7]

The increased dopaminergic and noradrenergic activity in brain regions associated with reward, attention, and appetite is believed to be the primary mechanism for the anorectic effects of dextroamphetamine.[8]

Chloral Hydrate: The Sedative-Hypnotic Component

Chloral hydrate is a sedative-hypnotic that is rapidly metabolized to its active form, trichloroethanol.[3] Trichloroethanol potentiates the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors.[9][10][11] This positive allosteric modulation increases the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability, resulting in sedation and hypnosis. The inclusion of chloral hydrate in the prodrug was intended to counteract the stimulant-induced side effects of amphetamine, such as insomnia and anxiety.[4]

Pharmacokinetics

Detailed pharmacokinetic data for **Amfectoral** in humans is not readily available in the public domain. The following tables summarize the known pharmacokinetic parameters of its active metabolites.

Table 2: Pharmacokinetic Properties of Dextroamphetamine

| Parameter | Value | Reference(s) |
|-----------------|------------------------------|--------------|
| Bioavailability | ~75% (oral) | [12] |
| Protein Binding | 15-40% | [8] |
| Half-life | 10-13 hours (adults) | [13] |
| Metabolism | Hepatic, primarily by CYP2D6 | [13] |
| Excretion | Renal | [13] |

Table 3: Pharmacokinetic Properties of Chloral Hydrate/Trichloroethanol



| Parameter | Value | Reference(s) |
|------------------------------|---|--------------|
| Onset of Action | 30-60 minutes | [3] |
| Half-life (Trichloroethanol) | 8-12 hours | [7] |
| Metabolism | Rapidly metabolized to trichloroethanol by alcohol dehydrogenase. | [3] |
| Excretion | Renal | [7] |

Synthesis of Amfectoral

The synthesis of **Amfectoral** involves a condensation reaction between d-amphetamine and chloral (trichloroacetaldehyde) to form an imine.

Experimental Protocol

Materials:

- · d-amphetamine
- Chloral (trichloroacetaldehyde)
- · Anhydrous ethanol or dichloromethane
- Reflux apparatus
- Crystallization dishes
- Filtration apparatus

Procedure:

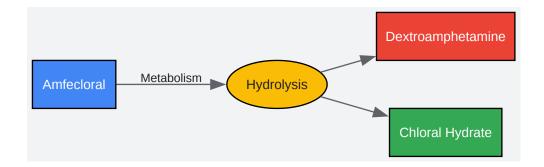
- Dissolve d-amphetamine in a suitable anhydrous solvent (e.g., ethanol or dichloromethane) in a round-bottom flask.
- Add an equimolar amount of chloral to the solution.



- Heat the mixture to reflux (60-80°C) and maintain for several hours to facilitate the formation
 of the imine.
- Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).
- Upon completion, allow the reaction mixture to cool to room temperature.
- The crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent or solvent mixture.
- Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Signaling Pathways and Experimental Workflows

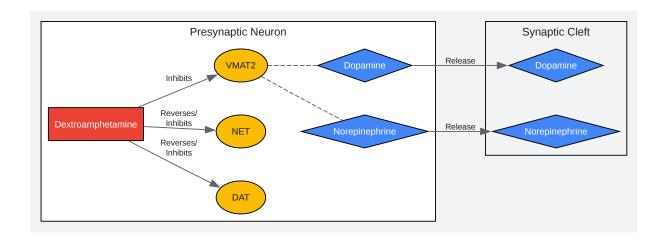
The following diagrams illustrate the key signaling pathways of **Amfectoral**'s metabolites and a general experimental workflow for its synthesis.



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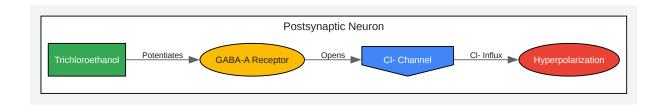
Figure 1: Metabolic Pathway of Amfectoral.





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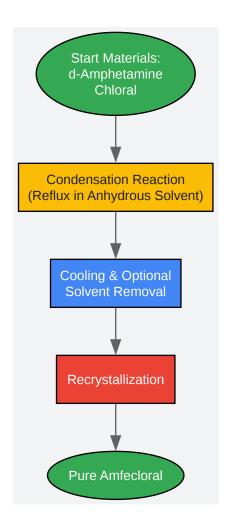
Figure 2: Dextroamphetamine's Mechanism of Action.



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Figure 3: Trichloroethanol's Mechanism of Action.





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Figure 4: General Synthesis Workflow for Amfectoral.

Conclusion

Amfectoral represents a notable development in the history of phenethylamine-based anorectics, characterized by its innovative prodrug design intended to balance therapeutic efficacy with an improved side effect profile. Its classification as a substituted amphetamine and its metabolism into a stimulant and a sedative highlight a unique pharmacological approach. While the discontinuation of Amfectoral limits the availability of comprehensive clinical and pharmacokinetic data, an understanding of its chemical properties, synthesis, and the mechanisms of its active metabolites provides valuable insights for researchers and professionals in drug development. Further investigation into historical archives and regulatory documents may yet uncover more detailed quantitative data to complete our understanding of this compound.



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